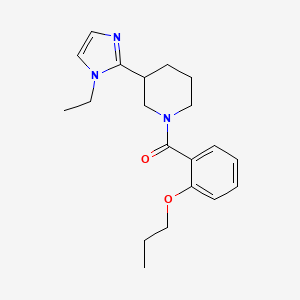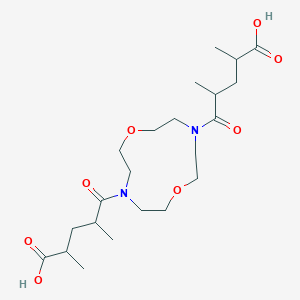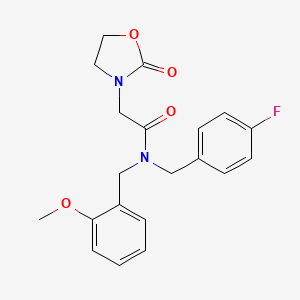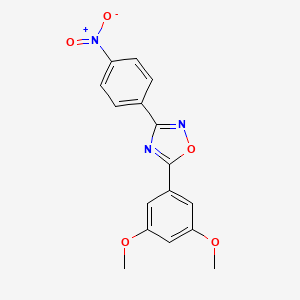
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, commonly known as EIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EIP belongs to the class of piperidine compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. EIP has been shown to have several applications in scientific research, including as a tool to study NMDA receptor function and as a potential therapeutic agent for various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through reactions involving piperidine, exhibit efficient synthesis methods and promising yields. This class of compounds, including structures related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, has been explored for their potential in various chemical reactions due to their ease of preparation and excellent yields (Goli-Garmroodi et al., 2015). These findings highlight the compound's utility in the synthesis of novel chemical entities, potentially expanding its applications in medicinal chemistry and materials science.
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives, structurally related to the compound of interest, reveals significant antimycobacterial activity. These compounds, including variations with piperidine linkers, demonstrate considerable efficacy against drug-sensitive and resistant MTB strains. This suggests a potential application of related compounds in the development of new treatments for tuberculosis (Lv et al., 2017).
Anticancer Potential
The synthesis of piperidine substituted benzothiazole derivatives and their biological evaluation have unveiled promising anticancer activities. These studies suggest that modifications to the piperidine moiety, similar to the one found in 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine, can lead to compounds with significant therapeutic potential against various cancer cell lines. The research indicates that the structural features of these compounds play a crucial role in their biological efficacy, opening avenues for the development of novel anticancer agents (Shafi et al., 2021).
Catalytic Applications
Compounds containing the imidazol-2-ylidene unit have shown to be efficient catalysts in transesterification and acylation reactions, suggesting a potential application for related structures in catalysis. This catalytic activity is significant for the development of green chemistry processes and the synthesis of bioactive molecules. The research into these catalysts demonstrates the versatility and utility of imidazol-2-ylidene derivatives in chemical synthesis, potentially including those related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine (Grasa et al., 2003).
Propiedades
IUPAC Name |
[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-14-25-18-10-6-5-9-17(18)20(24)23-12-7-8-16(15-23)19-21-11-13-22(19)4-2/h5-6,9-11,13,16H,3-4,7-8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJGGJBFJWNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)-1-(2-propoxybenzoyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)
![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)



![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)


![3-methyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B5564992.png)


